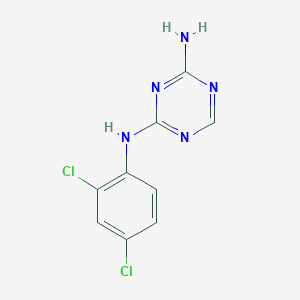
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that combines a quinoline derivative with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of 4-Hydroxy-7-methoxyquinoline, which can be achieved through the reaction of 4-hydroxyquinoline with methoxy reagents under controlled conditions . The next step involves the preparation of 4-phenylpiperidine, which can be synthesized from piperidine and phenyl reagents . The final step is the coupling of these two intermediates using appropriate coupling agents and conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline or piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
4-Phenylpiperidine Derivatives: These compounds share the piperidine moiety and are studied for their pharmacological properties.
Uniqueness
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone is unique due to the combination of the quinoline and piperidine moieties, which can result in synergistic effects and enhanced biological activities. This makes it a valuable compound for further research and development in medicinal chemistry and pharmacology.
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
7-methoxy-3-(4-phenylpiperidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C22H22N2O3/c1-27-17-7-8-18-20(13-17)23-14-19(21(18)25)22(26)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3,(H,23,25) |
InChIキー |
ZRHCMUDPHRUNRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12167379.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12167386.png)
![methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate](/img/structure/B12167394.png)
![[1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B12167400.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12167412.png)

methanolate](/img/structure/B12167424.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12167428.png)


![[4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12167449.png)
![3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12167450.png)

![(2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12167457.png)
